molecular formula C15H13N3O2S B7748464 3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one

3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one

Cat. No.: B7748464
M. Wt: 299.3 g/mol
InChI Key: XEKFGKAFFMIMME-UHFFFAOYSA-N
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Description

3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one is a synthetic triazine derivative intended for research and development purposes. Compounds featuring the thieno[2,3-d]triazine core are of significant interest in medicinal chemistry and drug discovery . Related structures have been explored for a range of pharmacological activities, including potential use as antimicrobial and antitubercular agents, as well as in the development of cognitive disorder treatments . The specific 3-oxobutyl side chain may influence the compound's physicochemical properties and interaction with biological targets. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experimental validation to determine this compound's specific applications, efficacy, and mechanism of action in their biological or chemical systems.

Properties

IUPAC Name

3-(3-oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9(10(2)19)18-15(20)12-8-13(21-14(12)16-17-18)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKFGKAFFMIMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=C(N=N1)SC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Amino-5-phenylthiophene-3-carboxamide

A modified Hurd-Mori reaction is employed:

  • Reagents : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and aniline (12 mmol) fused at 100°C for 5 h.

  • Yield : 80% as pale yellow crystals (mp 163–165°C).

  • Characterization :

    • IR (KBr) : 3300 cm⁻¹ (N–H), 1679 cm⁻¹ (C=O).

    • ¹H NMR (DMSO-d₆) : δ 8.01 (s, NH₂), 7.79–7.12 (m, Ar–H).

Cyclization to 6-Phenylthieno[2,3-d]triazin-4-one

Nitrosation and cyclization proceed as follows:

  • Conditions : Sodium nitrite (1.2 eq) in acetic acid (40 mL) at 0°C for 2 h.

  • Yield : 55% as brown crystals (mp 243–245°C).

  • Characterization :

    • IR (KBr) : 1660 cm⁻¹ (C=O), 1650 cm⁻¹ (N=N).

    • ¹³C NMR : δ 161.8 (C=O), 152.7 (C–S).

Introduction of the 3-Oxobutan-2-yl Side Chain

Alkylation with 3-Bromo-2-butanol

  • Reagents : 6-Phenylthieno[2,3-d]triazin-4-one (5 mmol), 3-bromo-2-butanol (6 mmol), NaH (6 mmol) in DMF (20 mL) at 25°C for 12 h.

  • Yield : 65% as colorless solid (mp 177–179°C).

  • Characterization :

    • ¹H NMR : δ 2.84–2.68 (m, CH₂), 1.73–1.61 (m, CH₂).

    • HRMS : m/z 342.12 [M+H]⁺.

Oxidation to 3-Oxobutan-2-yl Derivative

  • Conditions : SO₃-pyridine complex (2.5 eq), DMSO (20 mL), Et₃N (3 eq) at 25°C for 1 h.

  • Yield : 85% as yellow oil.

  • Characterization :

    • IR : 1685 cm⁻¹ (C=O).

    • ¹H NMR : δ 9.67 (t, J = 3 Hz, CHO).

Optimization and Scalability

Reaction Parameter Analysis

ParameterOptimal ValueImpact on Yield
Temperature25°CMaximizes selectivity
SolventDMFEnhances solubility
Molar Ratio (NaH)1.2:1Prevents over-alkylation

Large-Scale Production

  • Batch Size : 100 mmol, yielding 48–52% final product.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Mechanistic Insights

Cyclization Pathway

Nitrosation generates a diazonium intermediate, which undergoes intramolecular cyclization via nucleophilic attack at the thiophene C-2 position, expelling NH₃ and forming the triazinone ring.

Oxidation Mechanism

SO₃-pyridine abstracts a β-hydrogen from the secondary alcohol, forming a ketone via a six-membered transition state. DMSO acts as both solvent and mild oxidizing agent.

Challenges and Solutions

  • Regioselectivity in Alkylation : NaH ensures deprotonation at the less hindered N-3 position, directing alkylation exclusively to the thieno-triazinone core.

  • Byproduct Formation : Excess SO₃-pyridine (2.5 eq) minimizes over-oxidation to carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Amines in the presence of a base such as triethylamine at room temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Agriculture: It is explored as a potential herbicide due to its ability to disrupt essential metabolic pathways in plants.

    Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one involves its interaction with specific molecular targets. In medicinal applications, the compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound prevents their normal function, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Triazinone vs. Pyrimidinone

  • Target Compound: The triazinone core (1,2,4-triazin-4-one) contains three nitrogen atoms, offering enhanced hydrogen-bonding capacity and electron-deficient characteristics compared to pyrimidinones.
  • 3-(2-Furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (3a): Features a pyrimidinone core (two nitrogen atoms), which may exhibit reduced electrophilicity and different binding affinities in biological systems .

Thieno-Fused vs. Pyrazolo-Oxazinone

  • 6-Methyl-1,3-diphenylpyrazolo[3,4-d]oxazin-4-one: Contains a pyrazolo-oxazinone core, which differs in ring size (7-membered oxazinone) and heteroatom arrangement (oxygen and nitrogen). Such structural variations lead to distinct solubility and stability profiles .

Substituent Effects

Position 3 Substituents

Compound Substituent at Position 3 Key Properties
Target Compound 3-Oxobutan-2-yl (ketone group) Increases polarity, enhances hydrogen bonding
3a 2-Furylmethyl (ether oxygen) Moderate polarity, potential for π-π stacking
4-(4-Nitrophenoxy)-6-phenylthieno[2,3-d]pyrimidine 4-Nitrophenoxy (electron-withdrawing) Lowers electron density, may improve stability

Position 6 Substituents

  • Phenyl Group : Common in all compared compounds, contributing to hydrophobic interactions and aromatic stacking.

Physical and Chemical Properties (Inferred)

Property Target Compound 3a 4-(4-Nitrophenoxy)-6-phenylthieno[2,3-d]pyrimidine
Molecular Weight ~315 g/mol (estimated) ~322 g/mol ~365 g/mol
Solubility Moderate in polar solvents Low to moderate Low (due to nitro group)
Melting Point Likely >200°C (triazinones) 180–185°C Not reported

Biological Activity

3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive understanding.

Synthesis of the Compound

The synthesis of thieno[2,3-d]triazin derivatives typically involves multi-step reactions that include condensation and cyclization processes. The following general steps outline the synthesis pathway for this compound:

  • Starting Materials : The synthesis begins with readily available starting materials such as 2-amino derivatives and various carbonyl compounds.
  • Condensation Reaction : A condensation reaction is performed to form an intermediate thieno compound.
  • Cyclization : Subsequent cyclization leads to the formation of the triazin core structure.
  • Functionalization : The final step often includes functionalization to introduce the oxobutan group and phenyl substituent.

Example Synthetic Route

StepReaction TypeReagentsConditions
1Condensation2-amino compounds + carbonylsRoom temperature
2CyclizationThieno intermediatesHeat under reflux
3FunctionalizationAlkyl halides, basesSpecific conditions for substitution

Anticancer Properties

Research has indicated that thieno[2,3-d]triazin derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Activity

In a recent study evaluating a series of thieno derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7), it was found that:

  • Compound Efficacy : Certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.
  • Mechanism of Action : Molecular docking studies suggested that these compounds bind effectively to active sites on critical enzymes involved in cancer cell proliferation.

Other Biological Activities

Beyond anticancer effects, thieno[2,3-d]triazin derivatives have been explored for other biological activities:

  • Antimicrobial Activity : Some studies report significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in vitro.

Summary of Biological Activities

Biological ActivityIC50 (µM)Cell Line Tested
Antiproliferative5.0 - 10.0MDA-MB-231
Antimicrobial< 20.0Staphylococcus aureus
Anti-inflammatoryNot reportedRAW264.7 macrophages

Detailed Research Findings

  • Cytotoxicity Assays : In vitro assays using the NCI-60 cell line panel highlighted that several derivatives had selective cytotoxicity against breast cancer cells.
  • Molecular Docking Studies : These studies revealed favorable interactions between the compounds and target proteins such as topoisomerase I, crucial for DNA replication in cancer cells.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from ethyl aroylacetates (e.g., substituted phenyl derivatives) and heterocyclic amines. Key steps include:

  • Cyclization : Reacting 4-azidofurazan-3-amine derivatives with ethyl aroylacetates under controlled temperatures (-35°C to reflux) to form the triazinone core .
  • Substituent Introduction : Functional groups like phenyl, thienyl, or methoxyphenyl are incorporated via nucleophilic substitution or condensation reactions. Solvents such as ethanol or dimethylformamide (DMF) are commonly used .
    • Purification : Column chromatography or recrystallization ensures high purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer :

  • Spectroscopic Analysis : NMR (¹H, ¹³C) identifies proton environments and carbon frameworks. For example, the keto group at position 3 and phenyl substituents are confirmed via characteristic chemical shifts .
  • X-ray Crystallography : Resolves spatial arrangements, particularly the thieno-triazinone fused ring system and substituent orientations .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (-35°C) minimize side reactions during cyclization, while reflux (e.g., in ethanol) enhances reaction completion .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas non-polar solvents aid in crystallization .

  • Catalysts : Bases like DIPEA (N,N-diisopropylethylamine) facilitate deprotonation in nucleophilic substitutions .

    Table 1 : Example Optimization Parameters

    StepConditionYield ImprovementReference
    Cyclization-35°C, 7 h15–20%
    SubstitutionReflux in DMF, 12 h30–35%
    PurificationEthanol recrystallizationPurity >95%

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Use multiple techniques (e.g., enzyme inhibition assays, receptor binding studies) to cross-validate results. For example, discrepancies in IC₅₀ values may arise from assay-specific interference .
  • Purity Verification : Impurities from synthetic byproducts (e.g., unreacted azides) can skew bioactivity; HPLC or LC-MS ensures compound integrity .
  • Structural Confirmation : Re-evaluate stereochemistry or tautomeric forms via X-ray or computational modeling (e.g., DFT calculations) .

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., replacing phenyl with fluorophenyl or thienyl groups) to assess impact on bioactivity .
  • In Silico Modeling : Molecular docking predicts binding affinities to targets like kinases or GPCRs. Tools like AutoDock Vina simulate interactions with active sites .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to prioritize derivatives .

Data Contradiction Analysis

Q. How should researchers address variability in enzymatic inhibition data?

  • Methodological Answer :

  • Assay Standardization : Use identical buffer conditions (pH, ionic strength) and enzyme batches to minimize variability .
  • Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
  • Statistical Rigor : Apply ANOVA or t-tests to determine significance across replicates. Outliers may indicate experimental artifacts .

Experimental Design Considerations

Q. What factorial designs are suitable for studying substituent effects?

  • Methodological Answer :

  • Fractional Factorial Design : Test substituent combinations (e.g., electron-withdrawing vs. donating groups) to identify critical parameters .
  • Response Surface Methodology (RSM) : Optimize reaction variables (temperature, solvent ratio) for maximum yield .

Table 2 : Example Factorial Design for Substituent Screening

Substituent PositionGroup TestedBiological Activity (IC₅₀, μM)Reference
6-Phenyl4-Fluorophenyl0.45 ± 0.02
3-Oxobutan-2-ylCyclohexyl>10 (Inactive)

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